(1S)-1-(4-bromo-3-chlorophenyl)ethanamine;hydrochloride
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Overview
Description
(1S)-1-(4-bromo-3-chlorophenyl)ethanamine;hydrochloride is a chemical compound that belongs to the class of substituted phenethylamines. These compounds are often studied for their potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The presence of bromine and chlorine atoms in the phenyl ring can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-bromo-3-chlorophenyl)ethanamine;hydrochloride typically involves the following steps:
Amine Introduction: The ethanamine group can be introduced via reductive amination of the corresponding ketone or aldehyde.
Resolution: The (1S) enantiomer can be separated from the racemic mixture using chiral resolution techniques.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and amination processes, followed by efficient chiral resolution and salt formation techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(4-bromo-3-chlorophenyl)ethanamine;hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique halogenated structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets such as enzymes or receptors. Its structure suggests it could have interesting pharmacological properties.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic effects. Compounds with similar structures have been explored for their activity as central nervous system agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which (1S)-1-(4-bromo-3-chlorophenyl)ethanamine;hydrochloride exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include neurotransmitter receptors, enzymes, or ion channels. The presence of halogen atoms may influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(4-bromo-2-chlorophenyl)ethanamine;hydrochloride
- (1S)-1-(4-bromo-3-fluorophenyl)ethanamine;hydrochloride
- (1S)-1-(4-chloro-3-bromophenyl)ethanamine;hydrochloride
Uniqueness
(1S)-1-(4-bromo-3-chlorophenyl)ethanamine;hydrochloride is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H10BrCl2N |
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Molecular Weight |
270.98 g/mol |
IUPAC Name |
1-(4-bromo-3-chlorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrClN.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H |
InChI Key |
JOIWHZVZBBUSRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Br)Cl)N.Cl |
Origin of Product |
United States |
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